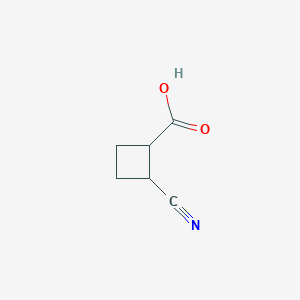

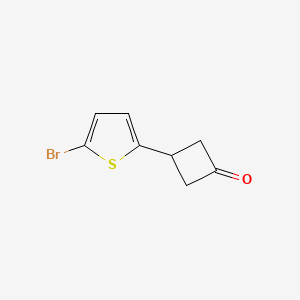

2-氰基环丁-1-甲酸

描述

Synthesis Analysis

Several derivatives of (+)- and (−)-2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences . The stereoselective synthesis of free amino acid (+)- 1 has been achieved, and this product has been fully characterized for the first time .Molecular Structure Analysis

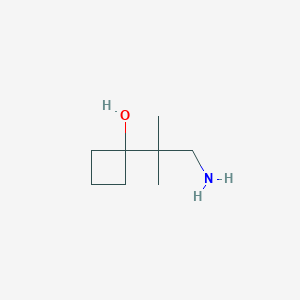

The molecular structure of 2-Cyanocyclobutane-1-carboxylic acid is determined by its finely tuned three-dimensional structures . The ability of the cyclobutane ring as a structure-promoting unit both in the monomers and in the dimers has been manifested .Chemical Reactions Analysis

The [2 + 2] photocycloaddition is undisputedly the most important and most frequently used photochemical reaction . In this review, it is attempted to cover all recent aspects of [2 + 2] photocycloaddition chemistry with an emphasis on synthetically relevant, regio-, and stereoselective reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Cyanocyclobutane-1-carboxylic acid can be found in various databases such as PubChem and ChemicalBook .科学研究应用

合成和结构研究

对映体分歧合成:2-氨基环丁-1-甲酸衍生物通过对映体分歧序列合成,导致游离氨基酸和 β-二肽的立体选择性合成。这项研究说明了环丁烷环在促进分子刚性和形成强分子内氢键中的效用 (Izquierdo 等人,2005 年)。

结构和构象研究:顺式-2-苯基环丁甲酸的研究揭示了环丁烷衍生物的结构和构象的见解。X 射线衍射方法用于分析结构,显示取代基如何影响环的构象 (Reisner 等人,1983 年)。

光环加成反应

- [2+2] 光环加成反应:2-氨基环丁-1-甲酸的合成涉及 [2+2] 光环加成反应,展示了一种构建环丁烷环的方法。该过程对于使用环丁烷衍生物创建复杂分子结构至关重要 (Gauzy 等人,2004 年)。

潜在的医学应用

- 肿瘤寻的剂:1-氨基环丁烷甲酸已被确定为一种潜在的肿瘤寻的剂。它显示出被多种肿瘤类型优先吸收,并且已经合成出高化学产率,用于正电子发射计算机断层扫描 (Washburn 等人,1979 年)。

肽合成

- 肽链掺入:合成了新型的 2,4-甲烷氨基酸,包括赖氨酸和鸟氨酸的类似物,并将其掺入免疫调节肽簇丝蛋白的肽链中。这展示了环丁烷衍生物在生物活性肽合成中的应用 (Gershonov 等人,1996 年)。

作用机制

Mode of Action

It’s known that the cyanocyclobutane core can participate in various chemical reactions, potentially influencing its interaction with biological targets .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

未来方向

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed .

属性

IUPAC Name |

2-cyanocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBHPXFFSBIMKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanocyclobutane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1380237.png)

![5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-amine](/img/structure/B1380239.png)